molecular formula C6H5F7 B3040819 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-ene CAS No. 243139-63-1

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-ene

Cat. No.: B3040819
CAS No.: 243139-63-1
M. Wt: 210.09 g/mol
InChI Key: GEICRRKCIKMEFE-UHFFFAOYSA-N
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Description

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-ene is a fluorinated organic compound with the molecular formula C6H5F7. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-ene typically involves the fluorination of precursor compounds. One common method is the reaction of 1,3-dimethyl-1,3-dithiane with fluorinating agents such as hydrogen fluoride or nitrosyl fluoride. The reaction conditions often include low temperatures and controlled environments to ensure the selective introduction of fluorine atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorinating agents and maintain the required reaction conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-ene is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-ene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing reaction pathways and product formation. The compound’s reactivity is often attributed to the electron-withdrawing effects of the fluorine atoms, which stabilize transition states and intermediates in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-ene is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group. This structure imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F7/c1-2-3-4(7,5(8,9)10)6(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEICRRKCIKMEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233918
Record name 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243139-63-1
Record name 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243139-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-ene
Reactant of Route 2
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-ene
Reactant of Route 3
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-ene
Reactant of Route 4
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-ene
Reactant of Route 5
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-ene
Reactant of Route 6
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-ene

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